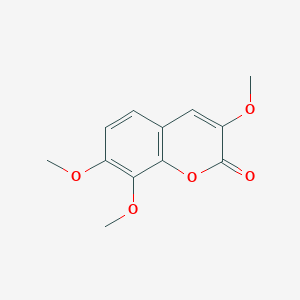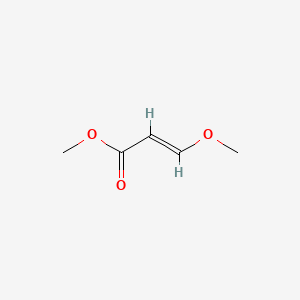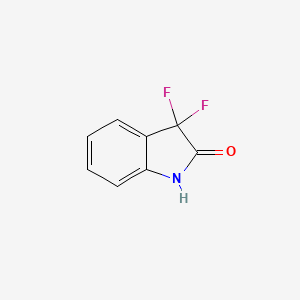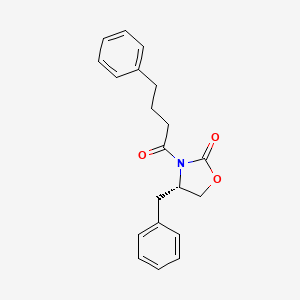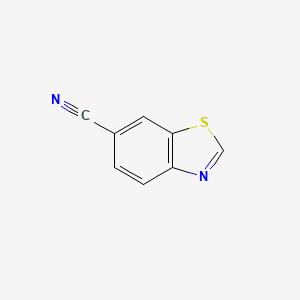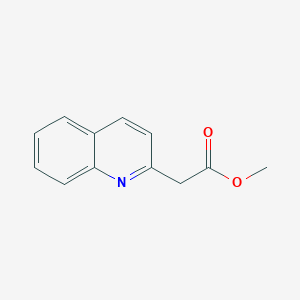
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes two conjugated double bonds and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate can be achieved through various esterification methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Another method is the Steglich esterification, which uses carbodiimide coupling reagents and is known for its mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of esters often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The choice of catalyst and solvent can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity smell.
Methyl butyrate: Another ester known for its pineapple-like fragrance.
Ethyl formate: An ester with a characteristic rum-like odor.
Uniqueness
What sets methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate apart from these similar compounds is its unique structure, which includes conjugated double bonds. This structural feature can impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate |
InChI |
InChI=1S/C16H26O3/c1-5-13(2)8-6-9-14(3)10-7-11-15(17)12-16(18)19-4/h8,10H,5-7,9,11-12H2,1-4H3/b13-8+,14-10+ |
InChI Key |
NVPUXFPJUUXBJU-WCKMZMOMSA-N |
Isomeric SMILES |
CC/C(=C/CC/C(=C/CCC(=O)CC(=O)OC)/C)/C |
Canonical SMILES |
CCC(=CCCC(=CCCC(=O)CC(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



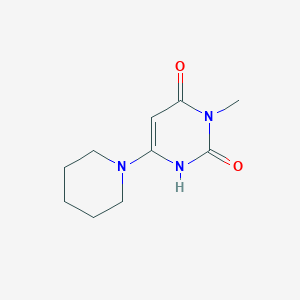
![2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid](/img/structure/B1366461.png)


![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)
